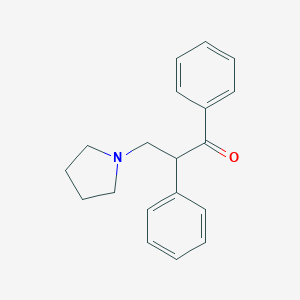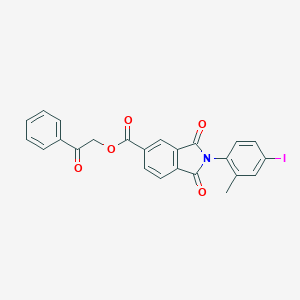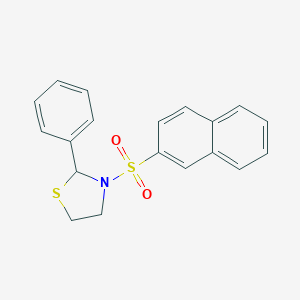![molecular formula C23H27BrN4O3 B392114 N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)
N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-bromobenzoyl)piperazine.
Alkylation: The next step involves the alkylation of the piperazine derivative with 2-bromoethylamine hydrobromide to introduce the ethyl group.
Amidation: Finally, the compound is reacted with 4-ethylphenyl isocyanate to form the ethanediamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the ethanediamide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly in the modulation of dopamine receptors.
Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors, particularly the D4 subtype.
Pathways Involved: It modulates neurotransmitter release and receptor activity, influencing neurological pathways associated with mood and cognition.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide: A compound with similar structural features but different substituents.
Uniqueness
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug development and biochemical studies.
Properties
Molecular Formula |
C23H27BrN4O3 |
|---|---|
Molecular Weight |
487.4g/mol |
IUPAC Name |
N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
HSZRUXQRRARGBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B392033.png)

![5-(3-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B392036.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B392037.png)
![N,N'-pyridine-2,6-diylbis[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B392039.png)
![2-{3-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392040.png)
![2,2-dimethyl-5-(1-naphthyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392042.png)
![N-(4-ethoxybenzylidene)-N-[5-(2-quinolinyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]amine](/img/structure/B392047.png)
![ethyl 3-(5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-butenoate](/img/structure/B392052.png)
![2-{[(E)-(4-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392053.png)
![2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B392054.png)
![3-[(Dibenzo[b,d]furan-3-ylamino)methyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B392055.png)
